3,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
Overview
Description
3,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of a benzophenone core substituted with a 1,3-dioxolane ring and two methyl groups at the 3 and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be introduced by reacting the benzophenone core with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. This reaction forms a cyclic acetal.
Methylation: The final step involves the methylation of the benzene ring at the 3 and 5 positions. This can be achieved using methyl iodide and a strong base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of 3,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and as a photoinitiator in UV-curable coatings.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets. The compound can act as a photosensitizer, absorbing UV light and generating reactive oxygen species that can induce cellular damage. This property is exploited in photodynamic therapy for cancer treatment. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound without the 1,3-dioxolane ring and methyl groups.
4,4’-Dimethylbenzophenone: A similar compound with methyl groups at the 4 and 4’ positions.
1,3-Dioxolane: The cyclic acetal without the benzophenone core.
Uniqueness
3,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone is unique due to the presence of both the 1,3-dioxolane ring and the methyl groups, which confer distinct chemical and physical properties. These structural features enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12-9-13(2)11-16(10-12)17(19)14-3-5-15(6-4-14)18-20-7-8-21-18/h3-6,9-11,18H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICBJXIJYPWAHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)C3OCCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645119 | |
Record name | (3,5-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-31-1 | |
Record name | (3,5-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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